

Vismodegib-d4: A Comprehensive Technical Guide to its Certificate of Analysis and Specifications

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Compound of Interest		
Compound Name:	Vismodegib-d4	
Cat. No.:	B13438122	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) and specifications for **Vismodegib-d4**, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction to Vismodegib-d4

Vismodegib-d4 is a stable isotope-labeled form of Vismodegib, an orally bioavailable small molecule that inhibits the Hedgehog (Hh) signaling pathway. The Hh pathway plays a crucial role in embryonic development and is aberrantly activated in certain cancers, most notably basal cell carcinoma (BCC). By incorporating deuterium atoms, **Vismodegib-d4** serves as an ideal internal standard for pharmacokinetic (PK) and metabolic studies of Vismodegib, enabling precise quantification in biological matrices through mass spectrometry-based assays.

Certificate of Analysis (CoA): A Summary of Quality and Purity

A Certificate of Analysis is a formal document that confirms that a product meets its predetermined specifications. For **Vismodegib-d4**, the CoA is a critical document that assures



its identity, purity, and quality. Below are tables summarizing the typical quantitative data found on a CoA for **Vismodegib-d4**.

Table 1: General Specifications

Parameter	Specification
CAS Number	1450990-33-6
Molecular Formula	C19H10D4Cl2N2O3S
Molecular Weight	425.32 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Table 2: Purity and Impurity Profile

Test	Method	Specification
Purity (by HPLC/UPLC)	HPLC/UPLC	≥ 98%
Isotopic Purity (d4)	Mass Spectrometry	≥ 99%
Individual Impurity	HPLC/UPLC	≤ 0.5%
Total Impurities	HPLC/UPLC	≤ 1.0%
Residual Solvents	GC-HS	As per ICH Q3C
Water Content (Karl Fischer)	Karl Fischer Titration	≤ 0.5%

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of **Vismodegib-d4**. The following sections outline the typical experimental protocols used to determine the specifications listed in the CoA.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Determination



This method is used to separate and quantify Vismodegib-d4 from its potential impurities.

- Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: A stock solution of **Vismodegib-d4** is prepared in a suitable solvent like acetonitrile or DMSO and then diluted with the mobile phase to a working concentration.
- Quantification: The purity is calculated by the area percentage method, where the peak area
 of Vismodegib-d4 is compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the molecular weight and assessing the isotopic enrichment of **Vismodegib-d4**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Mass Range: m/z 100-1000.
- Data Analysis: The acquired mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of Vismodegib-d4 (m/z 426.3). The isotopic distribution is examined to determine the percentage of the d4 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation



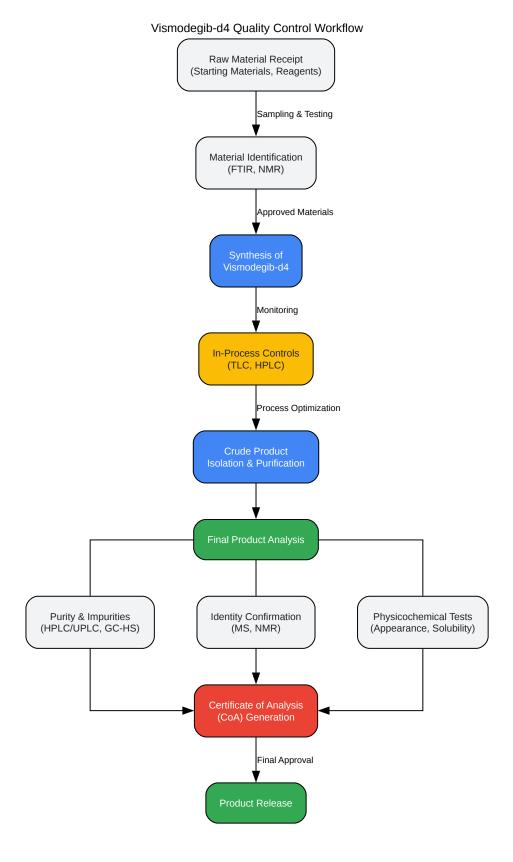
¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of **Vismodegib-d4** and to ensure the deuterium labeling is at the expected positions.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Analysis: The ¹H-NMR spectrum is compared to that of the non-deuterated Vismodegib standard to confirm the absence of signals from the deuterated positions. The ¹³C-NMR spectrum is used to verify the overall carbon framework.

Quality Control Workflow for Vismodegib-d4

The following diagram illustrates the typical quality control workflow for **Vismodegib-d4**, from the receipt of raw materials to the final release of the product with a Certificate of Analysis.





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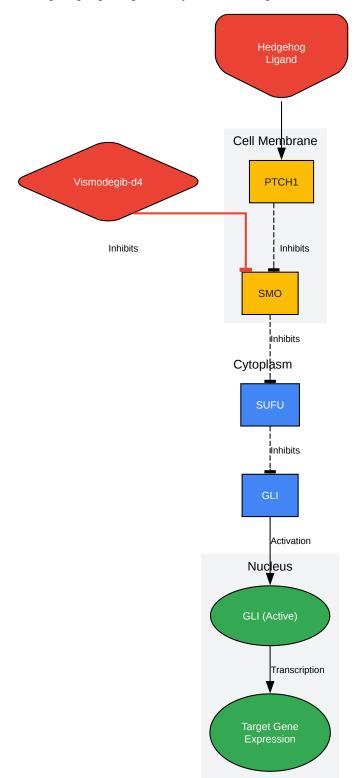
Vismodegib-d4 Quality Control Workflow Diagram.



Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

Vismodegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. In many cancers, mutations in PTCH1 or SMO lead to constitutive activation of the pathway. Vismodegib binds to and inhibits SMO, thereby blocking downstream signaling and inhibiting tumor growth.





Hedgehog Signaling Pathway and Vismodegib Inhibition

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Simplified Hedgehog Signaling Pathway and Vismodegib's point of inhibition.







This technical guide provides a comprehensive overview of the critical quality attributes and analytical methodologies associated with **Vismodegib-d4**. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

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